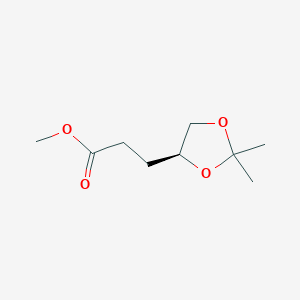

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate

Descripción general

Descripción

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is an organic compound with the molecular formula C9H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with methyl acrylate. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to various pharmacophores.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines. The dioxolane moiety enhances solubility and bioavailability, making it a favorable candidate for drug formulation.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis pathways. Its ability to undergo nucleophilic substitutions and other reactions makes it versatile for creating complex organic molecules.

Data Table: Synthetic Applications

| Application | Reaction Type | Outcome |

|---|---|---|

| Drug Synthesis | Esterification | Formation of targeted drugs |

| Polymer Chemistry | Copolymerization | Development of biodegradable polymers |

| Agrochemicals | Functionalization | Synthesis of insecticides |

Material Science

Research indicates that this compound can be used in the formulation of advanced materials due to its unique chemical properties.

Case Study :

In a study focused on biodegradable materials, this compound was incorporated into polymer matrices to enhance mechanical properties while maintaining environmental sustainability.

Mecanismo De Acción

The mechanism of action of (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological responses. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

®-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate: The racemic mixture containing both (S)- and ®-enantiomers.

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate: An ethyl ester analog with slightly different physical and chemical properties.

Uniqueness

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is unique due to its specific chiral configuration, which can lead to different interactions with biological targets compared to its enantiomer or racemic mixture. This specificity makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.

Actividad Biológica

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate, also known by its CAS number 81703-93-7, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C9H16O4. It features a dioxolane ring which is significant for its biological interactions. The compound's structure can be represented as follows:

- IUPAC Name: Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)trans-2-propenoate

- Molecular Weight: 188.23 g/mol

- CAS Number: 81703-93-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities which can be categorized as follows:

1. Antioxidant Activity

Studies have shown that compounds with dioxolane structures can exhibit antioxidant properties. This is crucial in mitigating oxidative stress in biological systems.

2. Anti-inflammatory Effects

The compound has been investigated for its potential to modulate inflammatory pathways. In particular, it may influence the NF-kB signaling pathway, which is pivotal in inflammatory responses.

3. Anticancer Potential

Preliminary studies suggest that this compound might have cytotoxic effects against certain cancer cell lines. The mechanism of action could involve the induction of apoptosis and inhibition of cell proliferation.

Data Table: Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Exhibits free radical scavenging activity | |

| Anti-inflammatory | Modulates NF-kB signaling pathway | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal assessed the antioxidant capacity of various dioxolane derivatives including this compound. The results indicated a significant reduction in oxidative stress markers in vitro when treated with this compound.

Case Study 2: Anti-inflammatory Mechanisms

Research involving animal models demonstrated that administration of this compound led to a marked decrease in inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 3: Anticancer Effects

In vitro studies on several cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis at specific concentrations. These findings warrant further investigation into its potential as an anticancer agent.

Propiedades

IUPAC Name |

methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLPFFBCXXLKI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370027 | |

| Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90472-93-8 | |

| Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.